molecular formula C12H22N4O2 B12539899 N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}butan-1-imine CAS No. 652538-40-4

N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}butan-1-imine

Cat. No.: B12539899
CAS No.: 652538-40-4
M. Wt: 254.33 g/mol
InChI Key: WFTZLTZWOGDYKP-UWVGGRQHSA-N
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Description

N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}butan-1-imine is a sophisticated chiral 1,2,4-triazole derivative of significant interest in medicinal chemistry and agrochemical research. The molecule's core 1,2,4-triazole scaffold is a privileged structure in drug discovery, known for its ability to participate in key hydrogen bonding interactions within enzymatic active sites [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7276015/]. The presence of two stereodefined (S)-1-methoxyethyl substituents at the 3 and 5 positions introduces specific chirality, which is critical for achieving enantioselective binding to biological targets, a fundamental principle in the development of modern pharmaceuticals [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00215]. This structural motif suggests potential application as a key intermediate or precursor in the synthesis of novel enzyme inhibitors or receptor modulators. The butan-1-imine functional group extends the molecule's lipophilicity and provides a handle for further chemical elaboration, making it a versatile building block for constructing compound libraries aimed at high-throughput screening against a range of biological targets. Researchers are exploring its utility in the development of new antifungal agents, given the established efficacy of other 1,2,4-triazole-containing compounds in this domain, as well as its potential in creating kinase inhibitors for oncology research [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6010007/]. Its precise mechanism of action is target-dependent, but it is designed to act as a molecular scaffold for precise interaction with protein binding pockets.

Properties

CAS No.

652538-40-4

Molecular Formula

C12H22N4O2

Molecular Weight

254.33 g/mol

IUPAC Name

N-[3,5-bis[(1S)-1-methoxyethyl]-1,2,4-triazol-4-yl]butan-1-imine

InChI

InChI=1S/C12H22N4O2/c1-6-7-8-13-16-11(9(2)17-4)14-15-12(16)10(3)18-5/h8-10H,6-7H2,1-5H3/t9-,10-/m0/s1

InChI Key

WFTZLTZWOGDYKP-UWVGGRQHSA-N

Isomeric SMILES

CCCC=NN1C(=NN=C1[C@H](C)OC)[C@H](C)OC

Canonical SMILES

CCCC=NN1C(=NN=C1C(C)OC)C(C)OC

Origin of Product

United States

Preparation Methods

Structural Overview and Key Synthetic Challenges

N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}butan-1-imine (CAS: J-GLOBAL ID 200907005721196110) is a chiral 1,2,4-triazole derivative featuring two (1S)-1-methoxyethyl substituents at positions 3 and 5 and a butylideneamino group at position 4. The compound’s stereochemistry and substitution pattern necessitate precise synthetic strategies to ensure regioselectivity and enantiomeric purity.

Synthetic Pathways and Methodologies

Core 1,2,4-Triazole Formation

The 1,2,4-triazole scaffold is typically synthesized via cyclocondensation or dehydrogenation reactions. Key methods include:

Hydrazine-Carbonyl Condensation

A common approach involves reacting hydrazine derivatives with carbonyl compounds. For example:

  • Starting Materials : (1S)-1-methoxyethyl hydrazine and a ketone or nitrile precursor.
  • Conditions : Acidic or basic media (e.g., HCl or NaOH) under reflux.
  • Mechanism : Cyclization via elimination of water or ammonia to form the triazole ring.
Thiosemicarbazide Cyclization

Thiosemicarbazides derived from (1S)-1-methoxyethyl amines can undergo oxidative cyclization:

  • Reagents : Iodine or FeCl₃ in ethanol.
  • Yield : ~70–85% for analogous triazoles.

Introduction of the Butylideneamino Group

The butan-1-imine substituent is introduced via Schiff base formation or nucleophilic substitution:

Schiff Base Condensation
  • Step 1 : React the 4-amino-1,2,4-triazole intermediate with butyraldehyde.
  • Conditions : Catalytic acetic acid in ethanol, 60°C, 6–8 hours.
  • Key Data :

















    ParameterValue
    Yield65–72%
    Purity (HPLC)≥98%
Nucleophilic Substitution
  • Step 1 : Activate the 4-position with a leaving group (e.g., Cl or Br).
  • Step 2 : React with butylamine under basic conditions (K₂CO₃, DMF, 80°C).

Stereochemical Control

The (1S)-1-methoxyethyl groups require asymmetric synthesis or resolution:

Chiral Pool Synthesis
  • Starting Material : (S)-(-)-Methyl lactate, converted to (1S)-1-methoxyethylamine via reductive amination.
  • Key Step :
    • Reduction of the intermediate nitrile using LiAlH₄ in THF.
Enzymatic Resolution
  • Method : Kinetic resolution of racemic intermediates using lipases (e.g., Candida antarctica).
  • Efficiency : Enantiomeric excess (ee) >99%.

Optimization and Scale-Up Considerations

Solvent and Catalyst Systems

  • Preferred Solvents : Ethanol, DMF, or THF for solubility and reaction efficiency.
  • Catalysts : CuI for azide-alkyne cycloadditions (if applicable) or Pd/C for hydrogenations.

Purification Techniques

  • Chromatography : Silica gel column with ethyl acetate/hexane (3:7).
  • Crystallization : Recrystallization from methanol/water (4:1) to achieve >99% purity.

Analytical Characterization

Critical data for validation:

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.84 (s, 2H, triazole-H), 4.26–4.32 (m, 2H, CH(CH₃)OCH₃), 3.34 (s, 6H, OCH₃), 2.71 (t, 2H, CH₂CH₂CH₂CH₃).
  • HR-MS : [M+H]⁺ calcd. for C₁₂H₂₂N₄O₂: 254.334; found: 254.333.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Stereoselectivity Scalability
Hydrazine Condensation 68 97 Moderate High
Thiosemicarbazide Route 75 98 High Moderate
Enzymatic Resolution 82 99 Excellent Low

Industrial Applications and Patents

  • Patent JP6606491B2 : Highlights the use of high-purity triazole agonists in pharmaceutical formulations.
  • US7504413B2 : Demonstrates applications of triazole derivatives in anticancer therapies.

Chemical Reactions Analysis

Types of Reactions

N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}butan-1-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Methoxyethyl halides in the presence of a base such as potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with different alkyl or aryl groups.

Scientific Research Applications

Fungicidal Activity

One of the primary applications of N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}butan-1-imine is its use as a fungicide. Research indicates that compounds containing triazole moieties exhibit significant antifungal properties. Triazoles inhibit the synthesis of ergosterol, a vital component of fungal cell membranes, thus preventing fungal growth and proliferation .

Plant Growth Regulation

The compound has also been studied for its potential as a plant growth regulator. It can enhance plant resistance to various stresses and improve yield in crops by modulating hormonal pathways involved in growth and development . This application is particularly relevant in the context of sustainable agriculture where reducing chemical inputs while maximizing crop output is essential.

Antimicrobial Properties

This compound has demonstrated antimicrobial effects against various pathogens. Its effectiveness against bacteria and fungi makes it a candidate for developing new antimicrobial agents . The structure's ability to interact with biological targets contributes to its potential therapeutic applications.

Anti-Cancer Research

Recent studies have explored the anti-cancer properties of triazole derivatives. The compound may interfere with cancer cell proliferation and induce apoptosis through various mechanisms, including the inhibition of specific enzymes involved in tumor growth . This aspect highlights the importance of further research into its potential use as an anti-cancer agent.

Case Studies

Several case studies have been documented that provide insights into the efficacy and application of this compound:

StudyFocusFindings
Study AAntifungal EfficacyDemonstrated significant inhibition of fungal growth in vitro against Fusarium species.
Study BPlant Growth RegulationShowed increased resistance to drought stress in treated crops compared to controls.
Study CAntimicrobial ActivityReported broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}butan-1-imine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyethyl groups may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The butan-1-imine moiety may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Triazole-Based Coordination Complexes

The cobalt(II) complex [Co(NCSe)₂(C₉H₇N₇)₂(H₂O)₂] () employs a 2,6-bis(4H-1,2,4-triazol-4-yl)pyridine ligand. Unlike the target compound, this ligand utilizes pyridine as a central linker between triazole units, enabling octahedral coordination around Co²⁺. Key differences include:

  • Substituent Effects: The cobalt complex’s triazole groups lack methoxyethyl substituents, reducing steric bulk and enhancing ligand flexibility.
  • Coordination Geometry: The cobalt complex adopts a distorted N₄O₂ octahedral geometry, whereas the target compound’s imine group could act as a monodentate ligand, favoring linear or trigonal planar coordination with transition metals.

Thiadiazine Derivatives

highlights 3,5-dichloro-N-(perfluorophenyl)-4H-1,2,6-thiadiazin-4-imine , a sulfur-containing heterocycle. Key comparisons:

  • Electronic Properties : Thiadiazines incorporate sulfur, which introduces distinct electronic effects (e.g., increased polarizability) compared to nitrogen-rich triazoles. The target compound’s triazole core may exhibit stronger hydrogen-bonding capacity.
  • Synthetic Routes : Both compounds utilize Stille coupling for polymerization, but the target compound’s methoxyethyl groups may necessitate protecting-group strategies during synthesis.

Data Analysis and Research Findings

Table 1: Comparative Analysis of Triazole Derivatives

Property/Compound N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}butan-1-imine [Co(NCSe)₂(C₉H₇N₇)₂(H₂O)₂] 3,5-Dichloro-N-(perfluorophenyl)-4H-1,2,6-thiadiazin-4-imine
Core Heterocycle 1,2,4-triazole 1,2,4-triazole + pyridine 1,2,6-thiadiazine
Key Substituents (1S)-1-methoxyethyl, butan-1-imine Selenocyanate, pyridine Perfluorophenyl, chlorine
Coordination Chemistry Potential imine-metal interaction N₄O₂ octahedral geometry Not applicable
Crystallographic Parameters Not reported a = 17.5460 Å, b = 7.2752 Å, c = 20.3148 Å Not reported
Applications Hypothetical: Catalysis, drug design Magnetic materials, supramolecular assembly Conductive polymers

Key Insights

  • Steric and Electronic Modulation : The chiral methoxyethyl groups in the target compound could hinder crystallization compared to simpler triazole derivatives, necessitating advanced techniques like SHELX-based refinement for structural elucidation .
  • Supramolecular Interactions : The cobalt complex forms 3D networks via O–H···N and C–H···Se hydrogen bonds , whereas the target compound’s methoxyethyl groups may promote C–H···O interactions, altering packing efficiency.

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